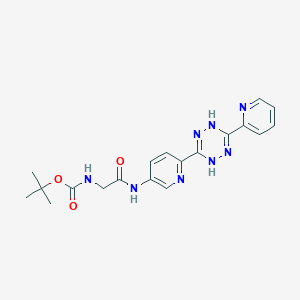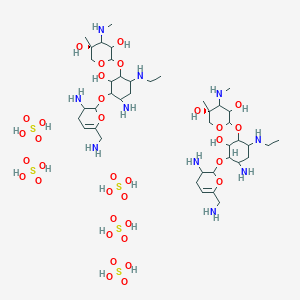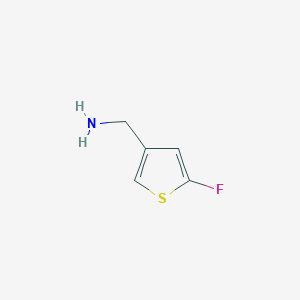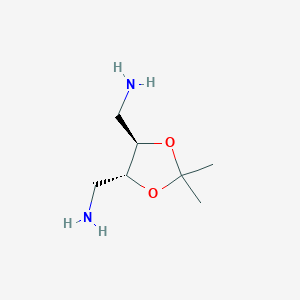
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine is a chiral compound that belongs to the class of dioxolanes It is characterized by its two methanamine groups attached to a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol with an amine source under appropriate conditions. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: This compound is similar in structure but contains hydroxyl groups instead of methanamine groups.
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate: This compound has carboxylate groups instead of methanamine groups.
Uniqueness
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H16N2O2 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
[(4R,5R)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine |
InChI |
InChI=1S/C7H16N2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
KQGQLRAYJUXGOW-PHDIDXHHSA-N |
Isomerische SMILES |
CC1(O[C@@H]([C@H](O1)CN)CN)C |
Kanonische SMILES |
CC1(OC(C(O1)CN)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


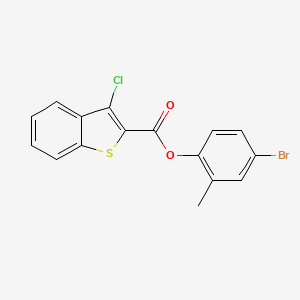
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)

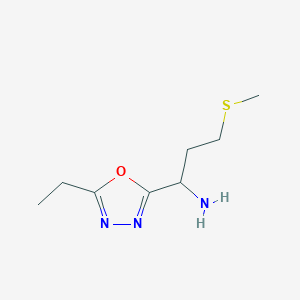
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)
